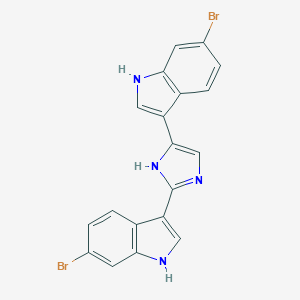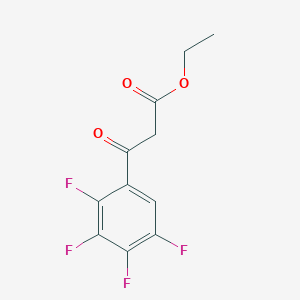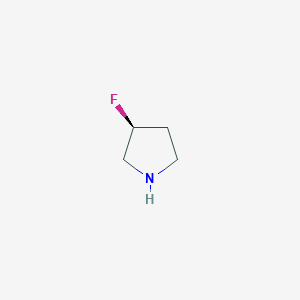
(S)-3-fluoropyrrolidine
Vue d'ensemble
Description
This usually involves the IUPAC name, other names (if any), and the class of compounds it belongs to. The molecular formula and molar mass are also included.
Synthesis Analysis
This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield.Molecular Structure Analysis
This involves the study of the compound’s structure using techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
-
Scientific Field
- Application Summary: “(S)-3-fluoropyrrolidine” is used as a ligand for metal complexes in the creation of ferroelectric materials .
- Methods of Application/Experimental Procedures: A cadmium-“(S)-3-fluoropyrrolidine” perovskite ferroelectric is created. The specific procedures would depend on the exact experimental setup .
- Results/Outcomes: The resulting ferroelectric has a Curie temperature (Tc) at 303 K, which is 63 K higher than those of non-substituted cadmium-pyrrolidine complexes. This extends the working temperature of ferroelectrics to room temperature .
-
Scientific Field
- Application Summary: “(S)-3-fluoropyrrolidine” is used in the preparation of analogues of active pharmaceutical ingredients (APIs) .
- Methods of Application/Experimental Procedures: “(S)-3-fluoropyrrolidine” can be easily attached to molecular scaffolds through nucleophilic substitution .
- Results/Outcomes: An “(S)-3-fluoropyrrolidine” modified pyrazolopyridazine inhibitor of tyrosine regulated kinase showed a pIC50 (negative log of half maximal inhibitory concentration) of 6.73 .
-
Scientific Field
- Application Summary: “(S)-3-fluoropyrrolidine” is used as a ligand for metal complexes in the creation of ferroelectric materials .
- Methods of Application/Experimental Procedures: A cadmium-“(S)-3-fluoropyrrolidine” perovskite ferroelectric is created. The specific procedures would depend on the exact experimental setup .
- Results/Outcomes: The resulting ferroelectric has a Curie temperature (Tc) at 303 K, which is 63 K higher than those of non-substituted cadmium-pyrrolidine complexes. This extends the working temperature of ferroelectrics to room temperature .
-
Scientific Field
- Application Summary: “(S)-3-fluoropyrrolidine” is used in the preparation of analogues of active pharmaceutical ingredients (APIs) .
- Methods of Application/Experimental Procedures: “(S)-3-fluoropyrrolidine” can be easily attached to molecular scaffolds through nucleophilic substitution .
- Results/Outcomes: An “(S)-3-fluoropyrrolidine” modified pyrazolopyridazine inhibitor of tyrosine regulated kinase showed a pIC50 (negative log of half maximal inhibitory concentration) of 6.73 .
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and other hazards. Material Safety Data Sheets (MSDS) are a good source of this information.
Orientations Futures
This involves identifying areas where further research could be done, such as potential applications of the compound, or new reactions it could be used in.
For a specific compound like “(S)-3-fluoropyrrolidine”, you would need to look up these details in chemical databases, scientific literature, and safety data sheets. If you’re doing this as part of a research project, you might also need to perform experiments to gather some of this information yourself. Please note that handling chemicals should always be done in a controlled environment following safety regulations.
I hope this general approach helps! If you have questions about a different compound or need more information, feel free to ask.
Propriétés
IUPAC Name |
(3S)-3-fluoropyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FN/c5-4-1-2-6-3-4/h4,6H,1-3H2/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDGNGVFPQRJJM-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-fluoropyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



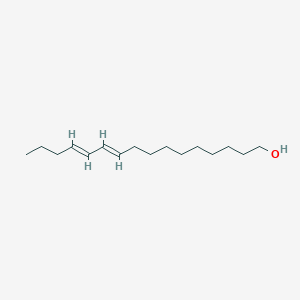
![(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B138262.png)
![6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B138263.png)
![(1Z)-1-[(1S,5S,7R,8R)-6,6,8-Trimethyl-2-tricyclo[5.3.1.01,5]undecanylidene]propan-2-one](/img/structure/B138265.png)
![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate hydrochloride](/img/structure/B138267.png)
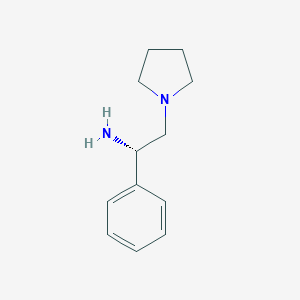
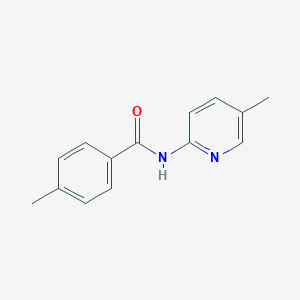
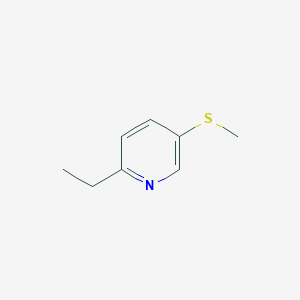
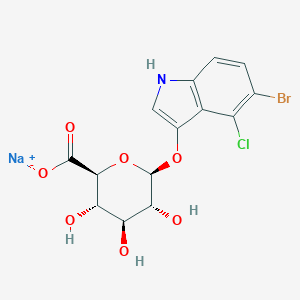
![2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane](/img/structure/B138287.png)

